Ethyl hydrogen malonate
Overview
Description
Ethyl hydrogen malonate is used as a reactant for the preparation of tetramic acids through Dieckmann ring closure and organocatalytic decarboxylative Doebner-Knoevenagel reactions. It is involved in the acylation reactions and Knoevenagel condensation with aldehydes .
Synthesis Analysis
A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters . Another method involves the suspension of Ethyl potassium malonate in water and cooling it in an ice bath. Concentrated HCl is added dropwise over 30 minutes, then the mixture is stirred for a further 10 minutes. The precipitate is filtered, then washed twice with ether .Molecular Structure Analysis
The linear formula of Ethyl hydrogen malonate is HO2CCH2CO2C2H5. Its CAS Number is 1071-46-1 and its molecular weight is 132.11 .Chemical Reactions Analysis
Ethyl hydrogen malonate is used as a reactant for the preparation of tetramic acids through Dieckmann ring closure and organocatalytic decarboxylative Doebner-Knoevenagel reactions. It is involved in the acylation reactions and Knoevenagel condensation with aldehydes .Physical And Chemical Properties Analysis
Ethyl hydrogen malonate has a melting point of -13°C and a boiling point of 106.5 °C/3 mmHg. It has a density of 1.119 g/mL at 25 °C and a refractive index of n20/D 1.435 .Scientific Research Applications
Preparation of Tetramic Acids
Ethyl hydrogen malonate is used as a reactant for the preparation of tetramic acids . Tetramic acids are a class of organic compounds that contain a 2,4-pyrrolidinedione skeleton. They have been found in a variety of natural products and have shown a wide range of biological activities.
Dieckmann Ring Closure
The compound is used in Dieckmann ring closure reactions . The Dieckmann condensation is a chemical reaction that forms a ring by an intramolecular version of the Claisen condensation. Ester groups and a base are involved in the reaction.
Organocatalytic Decarboxylative Doebner-Knoevenagel Reactions
Ethyl hydrogen malonate is used in organocatalytic decarboxylative Doebner-Knoevenagel reactions . This reaction is a modification of the Knoevenagel condensation, where a carboxylic acid undergoes decarboxylation and the resulting residue is condensed with a carbonyl compound.
Acylation Reactions
It is involved in acylation reactions . Acylation is the process of adding an acyl group to a compound. The compound provides a source of alkyl groups in transacylation reactions in organic synthesis.
Knoevenagel Condensation with Aldehydes
Ethyl hydrogen malonate is used in Knoevenagel condensation with aldehydes . The Knoevenagel condensation reaction is a method for the formation of carbon-carbon bonds, used in the synthesis of a wide range of organic compounds.
Preparation of Gamma-Lactones
The compound is also used in the preparation of gamma-lactones from olefins by intermolecular carbolactonization in the presence of Mn (III) acetate as a catalyst . Gamma-lactones are a type of lactone with a 4-membered ring structure. They are used in the synthesis of various natural products and pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl hydrogen malonate, also known as monoethyl malonate, is primarily used as a reactant in various chemical reactions . It doesn’t have a specific biological target, but its role as a reactant makes it a crucial component in the synthesis of various compounds.
Mode of Action
Ethyl hydrogen malonate participates in several types of chemical reactions. It is used in the preparation of tetramic acids via Dieckmann ring closure and organocatalytic decarboxylative Doebner-Knoevenagel reactions . It is also involved in acylation reactions and Knoevenagel condensation with aldehydes . These reactions result in the formation of new compounds with potential applications in various fields, including medicine and biochemistry.
Biochemical Pathways
For instance, tetramic acids, which can be synthesized using Ethyl hydrogen malonate, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects .
Pharmacokinetics
The pharmacokinetic properties of the compounds synthesized using ethyl hydrogen malonate would depend on their chemical structure and the specific biological systems they interact with .
Result of Action
As a reactant, the primary result of Ethyl hydrogen malonate’s action is the formation of new compounds. These compounds can have various molecular and cellular effects depending on their structure and the biological systems they interact with .
Action Environment
The action of Ethyl hydrogen malonate is influenced by various environmental factors, including temperature, pH, and the presence of other reactants . These factors can affect the rate and outcome of the reactions Ethyl hydrogen malonate participates in. Therefore, careful control of the reaction conditions is necessary to ensure the successful synthesis of the desired compounds.
Safety and Hazards
Ethyl hydrogen malonate may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-ethoxy-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINADPHJQTSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147915 | |
Record name | Ethyl hydrogen malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Monoethyl malonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1071-46-1 | |
Record name | Monoethyl malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hydrogen malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl hydrogen malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Monoethyl malonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 - 50 °C | |
Record name | Monoethyl malonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ethyl hydrogen malonate commonly used for in organic synthesis?
A1: Ethyl hydrogen malonate is a valuable reagent in organic synthesis, primarily known for its role in the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, like ethyl hydrogen malonate, in the presence of a base. This reaction leads to the formation of α,β-unsaturated carbonyl compounds, which are important intermediates in the synthesis of various organic compounds, including natural products and pharmaceuticals. [, , ]
Q2: How does the presence of an ester group in Ethyl hydrogen malonate affect its reactivity compared to malonic acid?
A2: Research indicates that the ester group in ethyl hydrogen malonate decreases the reactivity of the methylene hydrogens towards bromination and oxidation compared to malonic acid. This difference is observed in reactions with Ce(IV), Mn(III), or Fe(phen)33+ ions. []
Q3: Can Ethyl hydrogen malonate be used in oscillating reactions like the Belousov-Zhabotinsky reaction?
A3: While ethyl hydrogen malonate can participate in the bromate-driven Belousov-Zhabotinsky reaction, it shows different behavior compared to malonic acid. The presence of the ester group leads to less robust oscillations. Interestingly, diethyl malonate (CH2(COOEt)2) does not produce good oscillations in this reaction when catalyzed by Ce(III), Mn(II), or Fe(phen)32+ ions. []
Q4: What happens when Ethyl hydrogen malonate reacts with olefins in the presence of manganese(III) acetate?
A5: The reaction outcome depends on the specific malonic acid derivative used. With methylmalonic acid, 2-carboxy-2-methyl-4-butanolides are formed. Bromomalonic acid and chloromalonic acid lead to 2-halo-4-butanolides and/or 2-buten-4-olides. When ethyl hydrogen malonate is used, the product profile includes 2-ethoxycarbonyl-2-buten-4-olides, 2-ethoxycarbonyl-2-ethenyl-4-butanolide, 2,7-dioxaspiro[4.4]nonane-1,6-diones, 2-ethoxycarbonyl-4-butanolide, and ethyl 3-butenoate. These reactions are proposed to proceed through a free-radical mechanism involving substituted dicarboxymethyl radicals. []
Q5: Are there any notable observations when 3,5-Dimethoxyphenylacetaldehyde undergoes a Knoevenagel condensation with Ethyl hydrogen malonate?
A6: Interestingly, this reaction in pyridine-piperidine doesn't yield the expected 4-(3,5-dimethoxyphenyl)-2-butenoate. Instead, its isomer, the 3-butenoate, is formed and doesn't readily isomerize to the 2-isomer under basic conditions, unlike similar compounds like 4-phenyl-2-butenoate and 4-phenyl-3-butenoate. Additionally, this reaction also forms 2′,4′,2″,4″-tetramethoxy-2,3:6,7-dibenzo-9-oxabicyclo[3.3.1]nona-2,6-diene, a product of phenol-aldehyde condensation under basic conditions. []
Q6: What is the significance of Melillo's lactone, and how is Ethyl hydrogen malonate involved in its synthesis?
A7: Melillo's lactone is a crucial intermediate in the synthesis of thienamycin, a carbapenem antibiotic. While ethyl hydrogen malonate itself is not directly used in synthesizing this lactone, it plays a role in a multi-step process. For example, the oxoazetidinecarboxylic acid (2b) can be converted to its corresponding diazo ester by reacting with ethyl diazoacetate, derived from ethyl hydrogen malonate. This diazo ester can then undergo a series of reactions, ultimately leading to Melillo's lactone. []
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